molecular formula C25H24CaFNO4 B1146019 (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 254452-88-5

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B1146019
CAS No.: 254452-88-5
M. Wt: 461.5 g/mol
InChI Key: AMUDYCAFPCQTAZ-RPQBTBOMSA-N
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Description

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H24CaFNO4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, like (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, are well-known in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their role in the synthesis of complex compounds with significant therapeutic importance. Notably, the research on quinoline derivatives often focuses on their application in creating substances with potent biological effects, ranging from neuroprotective properties to antibacterial activities (Kumar et al., 2001).

Quinolines in Neurological Disorders

In the realm of neurology, quinolinic acid, a metabolic derivative of quinoline, has been studied extensively. It acts both as an agonist at the N-methyl-d-aspartate receptor and as a neurotoxin. The balance between quinolinic acid and its counterpart, kynurenic acid, is crucial in neurological disorders. Altering this balance, thereby reducing the levels of neurotoxic quinolinic acid, is considered a potential therapeutic approach in treating these disorders (Vámos et al., 2009).

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives are also prominent in the field of material science, specifically in corrosion inhibition. The molecular structure of quinoline, enriched with high electron density due to its nitrogenous bicyclic heterocyclic configuration, makes it an excellent candidate for anti-corrosive applications. These derivatives effectively form stable complexes with metallic surfaces, providing protection against corrosion (Verma et al., 2020).

Quinolines in Optoelectronic Materials

The application of quinoline derivatives extends to the field of optoelectronics. Incorporating quinazoline and pyrimidine structures into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in various technological applications (Lipunova et al., 2018).

Properties

CAS No.

254452-88-5

Molecular Formula

C25H24CaFNO4

Molecular Weight

461.5 g/mol

IUPAC Name

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m0./s1

InChI Key

AMUDYCAFPCQTAZ-RPQBTBOMSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

Synonyms

ent-NK-104;  Pitavastatin 3S,5R-Isomer Calcium Salt

Origin of Product

United States

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